N-(4-(Azetidin-3-yloxy)phenyl)acetamide is a small-molecule compound characterized by its unique chemical structure, which includes an azetidine ring, a phenyl group, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities. The compound is identified by the Chemical Abstracts Service number 1219961-29-1 and is also cataloged in resources like PubChem and BenchChem .
The compound can be classified as an N-substituted azetidine derivative. Azetidines are cyclic amines that contain a four-membered ring structure, which contributes to the compound's unique properties. N-(4-(Azetidin-3-yloxy)phenyl)acetamide is primarily synthesized for research purposes, particularly in the fields of organic chemistry, pharmacology, and materials science .
The synthesis of N-(4-(Azetidin-3-yloxy)phenyl)acetamide typically involves the coupling of a phenoxy acid derivative with an azetidine derivative. A common method includes hydrolyzing a precursor compound to form the corresponding phenoxy acid, which is then coupled with an azetidine derivative in the presence of specific reagents.
The molecular structure of N-(4-(Azetidin-3-yloxy)phenyl)acetamide can be represented by its IUPAC name and structural formula:
The molecular formula is , with a molecular weight of approximately 210.24 g/mol. The InChI Key for this compound is POGOLAGSTMSKOZ-UHFFFAOYSA-N .
N-(4-(Azetidin-3-yloxy)phenyl)acetamide can undergo several chemical reactions:
The hydrolysis reaction yields phenoxy acid derivatives, while coupling reactions can lead to various new compounds depending on the reactants used .
N-(4-(Azetidin-3-yloxy)phenyl)acetamide is typically presented as a solid at room temperature. Specific melting points or solubility data may vary based on purity levels and synthesis conditions.
The compound exhibits typical behavior for amides and ethers in chemical reactions. It can participate in hydrolysis under acidic conditions and engage in nucleophilic substitution reactions due to the presence of the azetidine moiety .
N-(4-(Azetidin-3-yloxy)phenyl)acetamide has various scientific uses:
The core synthetic strategy for N-(4-(Azetidin-3-yloxy)phenyl)acetamide hinges on a convergent approach involving phenoxy-azetidine coupling. This typically commences with the preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate as a protected azetidinyl precursor. In parallel, 4-hydroxyphenylacetamide is activated via bromoacetylation using bromoacetyl bromide in acetonitrile, yielding N-(4-(2-bromoethoxy)phenyl)acetamide (85-90% yield) [1]. The pivotal step involves a Williamson ether synthesis, where the azetidine oxygen nucleophile attacks the activated carbon of the bromoacetamide intermediate. Optimization studies reveal that employing cesium carbonate as a base in dimethylformamide (DMF) at 60°C for 12 hours achieves coupling efficiencies >75%, significantly outperforming potassium carbonate (yield drop to 55%) [1] [10]. Subsequent Boc deprotection utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), furnishing the free amine intermediate, which is isolated as its hydrochloride salt (mp 218-220°C) for stability [1].
Table 1: Optimization of Phenoxy-Azetidine Coupling
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Cs₂CO₃ | DMF | 60 | 12 | 78 |
K₂CO₃ | DMF | 60 | 24 | 55 |
NaH | THF | 25 | 6 | 62 |
Et₃N | ACN | 80 | 18 | 48 |
Catalytic ring formation provides an alternative route to the azetidinyl scaffold. A [2+2] cycloaddition strategy employs copper(I) iodide (10 mol%) to catalyze the reaction between 4-acetamidophenol-derived vinyl ether and chlorosulfonyl isocyanate (CSI) [9]. This method proceeds via a ketene intermediate generated in situ from the vinyl ether, which undergoes stereoselective cyclization with CSI. Critical to success is the slow addition of CSI at -78°C to suppress dimerization side products. The resultant N-sulfonyl azetidinone intermediate (mp 148-150°C) requires reductive desulfonylation using aluminum amalgam, yielding the 3-hydroxyazetidine fragment in 65% overall yield across three steps [8] [9]. This route circumvents the need for preformed azetidine precursors but demands stringent temperature control.
The final amide bond formation between 3-aminoazetidine and 4-hydroxyphenylacetic acid is a sensitivity hotspot. Comparative studies identify 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as superior to carbodiimide reagents (DCC, EDC) due to suppressed racemization and higher reaction rates [1]. Key optimization parameters include:
Solvent selection critically influences both azetidine deprotection and coupling kinetics. Dichloromethane (DCM) emerges as optimal for Boc deprotection due to its ability to solubilize both TFA and the amine hydrochloride product, preventing emulsion formation. Kinetic profiling reveals pseudo-first-order behavior with a rate constant (kobs) of 0.15 min⁻¹ at 25°C [1] [8]. For TBTU-mediated couplings, solvent polarity directly impacts yield:
Table 2: Solvent Effects on Amide Coupling Efficiency
Solvent | Relative Polarity (ET³⁰) | Yield (%) | Side Products (%) |
---|---|---|---|
DCM | 0.309 | 95 | <1 |
DMF | 0.404 | 88 | 5 |
THF | 0.207 | 75 | 12 |
Acetonitrile | 0.460 | 82 | 8 |
DCM’s moderate polarity facilitates reagent solubility while minimizing hydrolysis of the TBTU-activated ester. Reaction progress monitoring via 19F NMR shows complete consumption of starting acid within 30 minutes in DCM, versus >2 hours in THF [1] [8].
Final purification leverages orthogonal methods to achieve >98% purity. Initial crude product is subjected to silica gel chromatography using a stepwise ethyl acetate/methanol gradient (95:5 to 80:20 v/v) to remove residual lutidine and hydrolyzed TBTU byproducts. Fractions containing product (Rf 0.35 in EtOAc/MeOH 9:1) are concentrated and subjected to crystallization optimization [1] [10]. Recrystallization from toluene/heptane (1:3) yields needle-like crystals suitable for X-ray diffraction (mp 162-164°C), while aqueous ethanol (70% v/v) provides a higher-recovery scalemic form (mp 159-161°C). Purity assessment combines 1H NMR (DMSO-d6: δ 7.45 (d, 2H), 6.85 (d, 2H), 4.70 (m, 1H), 3.95 (m, 2H), 3.60 (m, 2H), 2.10 (s, 3H)) and reverse-phase HPLC (C18, 10mM NH4OAc/ACN, tR 6.8 min) [10].
Table 3: Crystallization Conditions and Product Metrics
Solvent System | Crystal Form | Melting Point (°C) | Recovery (%) | Purity (%) |
---|---|---|---|---|
Toluene/Heptane (1:3) | Needles | 162-164 | 65 | 99.5 |
70% Aq. Ethanol | Plates | 159-161 | 82 | 98.8 |
Ethyl Acetate | Amorphous | 155-158 | 90 | 97.0 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0